3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Membrane permeability

Research pain: regioisomeric oxadiazole substitution profoundly impacts bioactivity, logD, and lead optimization outcomes. 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole (CAS 942035-93-0) delivers the 1,2,4-oxadiazole core with a 2,4-difluorophenyl motif validated for broad-spectrum antibacterial activity. Key differentiators: - LogP 2.75 ensures passive membrane permeability, unlike the more polar 1,3,4-oxadiazole isomer. - Reactive 3-chloromethyl handle enables rapid late-stage diversification into focused libraries. - Compact scaffold (MW 230.60) with commercial availability at ≥95% purity for reproducible hit-to-lead synthesis. Global shipping in stock, eliminating regioisomer sourcing delays.

Molecular Formula C9H5ClF2N2O
Molecular Weight 230.6 g/mol
CAS No. 942035-93-0
Cat. No. B1416878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole
CAS942035-93-0
Molecular FormulaC9H5ClF2N2O
Molecular Weight230.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NC(=NO2)CCl
InChIInChI=1S/C9H5ClF2N2O/c10-4-8-13-9(15-14-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2
InChIKeyOJEHETOHWDPGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole: Fluorinated Drug Discovery Scaffold


3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole (CAS 942035-93-0) is a disubstituted 1,2,4-oxadiazole featuring a reactive chloromethyl handle at the 3-position and a 2,4-difluorophenyl group at the 5-position . With a molecular formula of C₉H₅ClF₂N₂O and a molecular weight of 230.60 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and agrochemical research . The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities, while the 2,4-difluorophenyl motif is a privileged structure associated with enhanced target binding and metabolic stability.

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole: Non-Interchangeability with Analogs


Substituting this compound with a close analog—whether a different oxadiazole regioisomer, an alternative aryl substituent, or a positional isomer of the chloromethyl group—introduces quantifiable shifts in lipophilicity, electronic character, and biological activity that can derail a lead optimization campaign. Matched-pair analysis across the AstraZeneca compound collection has demonstrated that 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers differ by approximately one order of magnitude in logD, with downstream consequences for metabolic stability, hERG inhibition, and aqueous solubility [1]. Similarly, within the 1,2,4-oxadiazole series, the identity and position of the aryl substituent dictate antibacterial versus antifungal activity profiles, as shown by head-to-head microbiological screening of tris-heterocyclic oxadiazole derivatives [2]. These data underscore that even structurally minor modifications produce functionally large and predictable differences, making direct analog substitution scientifically unsound without confirmatory testing.

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole: Evidence vs. Closest Analogs


Higher Lipophilicity with 2,4-Difluorophenyl vs. Phenyl Analogs

The target compound exhibits a computed logP of 2.75, which is 0.27 log units higher than the unsubstituted phenyl analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (logP 2.48) and 0.14 log units higher than the mono-fluorinated analog 3-(chloromethyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (logP 2.61) . This incremental increase is consistent with the additive effect of a second fluorine atom on the phenyl ring, providing a tunable lipophilicity lever for optimizing membrane permeability without altering the core scaffold.

Lipophilicity Drug-likeness Membrane permeability

1,2,4- vs 1,3,4-Oxadiazole: Lipophilicity and ADMET Differences

A systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole isomers from the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers exhibit approximately one order of magnitude lower logD values compared to their 1,2,4-oxadiazole counterparts [1]. This general finding is validated for the specific 2,4-difluorophenyl-chloromethyl pair: the 1,2,4-regioisomer (target) has a logP of 2.75, while the 1,3,4-regioisomer 2-(chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole has a strikingly lower logP of 0.69 . The paper further documents that 1,3,4-oxadiazole isomers also exhibit superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility.

Regioisomerism Metabolic stability hERG liability logD

2,4-Difluorophenyl: Broad-Spectrum Antibacterial vs. Antifungal Analogs

In a series of 3-aryl/hetaryl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles (compounds 7a–j), the derivative bearing a 2,4-difluorophenyl group (7h) exhibited excellent antibacterial activity against all four tested bacterial strains—Staphylococcus aureus, Bacillus licheniformis, Pseudomonas aeruginosa, and Escherichia coli [1]. In contrast, compounds bearing electron-donating groups (4-hydroxyphenyl 7d, 4-methoxyphenyl 7e, 4-aminophenyl 7g) showed prominent antifungal but not broad antibacterial activity. The 2,4-difluorophenyl group was one of only three substituents (alongside 4-chlorophenyl and 4-nitrophenyl) to achieve this broad antibacterial profile, confirming that electron-withdrawing character at the phenyl ring is a key determinant of antibacterial potency.

Antibacterial SAR Electron-withdrawing group 2,4-difluorophenyl

3-Position Chloromethyl: Higher Reactivity than 5-Position

In the 1,2,4-oxadiazole ring, the 3-position is inherently more electron-deficient than the 5-position due to the adjacency of the ring oxygen and the N4 nitrogen, rendering the 3-chloromethyl group more susceptible to nucleophilic attack [1]. This differential reactivity is exploited in synthetic chemistry: the target compound's 3-chloromethyl group can be selectively functionalized with amines, thiols, or alkoxides under mild conditions, whereas the regioisomeric 5-(chloromethyl)-3-(2,4-difluorophenyl)-1,2,4-oxadiazole would exhibit attenuated reactivity toward the same nucleophiles. The 1,2,4-oxadiazole core itself is known to activate α-CH and α-CCl groups, but the magnitude of activation differs between the 3- and 5-positions [2].

Nucleophilic substitution Reactivity Regiochemistry Medicinal chemistry

3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole: Research and Industrial Applications


Antibacterial Lead Optimization Using Lipophilic Oxadiazole Scaffold

For programs targeting Gram-positive and Gram-negative bacterial pathogens, this compound provides a 2,4-difluorophenyl-substituted 1,2,4-oxadiazole core that has been validated in tris-heterocyclic systems to confer broad-spectrum antibacterial activity [1]. Its logP of 2.75 supports passive membrane permeability, and the reactive 3-chloromethyl group allows rapid diversification into focused libraries for hit-to-lead optimization. Researchers should select this scaffold when the target product profile demands higher lipophilicity (e.g., for penetrating the bacterial cell envelope) rather than the more polar 1,3,4-oxadiazole regioisomer (logP 0.69).

Bioisosteric Replacement for CNS Drug Discovery

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering resistance to hydrolytic metabolism [1]. The 2,4-difluorophenyl substituent further modulates lipophilicity (logP 2.75) to fall within the CNS drug-like space, while the difluoro pattern can engage in favorable C–F···H and π–π interactions with target proteins. The chloromethyl handle enables late-stage functionalization to fine-tune potency and selectivity without resynthesizing the entire core.

Agrochemical Fungicide Discovery with 1,2,4-Oxadiazole

Patents covering microbiocidal oxadiazole derivatives have established the 1,2,4-oxadiazole scaffold as a privileged chemotype for agricultural fungicide discovery [1]. The 2,4-difluorophenyl substitution pattern is recurrent in these patent families, and the chloromethyl group at the 3-position provides a synthetic handle for introducing agrochemically relevant amines or heterocycles. Compared to 1,3,4-oxadiazole isomers, the higher lipophilicity of the 1,2,4-oxadiazole core may favor cuticular penetration and phloem mobility in planta.

Fragment-Based Drug Discovery and DEL Synthesis

As a compact (MW 230.60), fragment-sized heterocyclic building block with a reactive chloromethyl group, this compound is ideally suited for incorporation into DNA-encoded libraries or fragment screening collections. The 3-chloromethyl position allows on-DNA coupling chemistry, while the 2,4-difluorophenyl group contributes favorable physicochemical properties (logP 2.75, 0 H-bond donors, 3 H-bond acceptors) [1]. Its commercial availability at 95% purity from multiple vendors ensures reproducible library production.

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